1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine
Overview
Description
1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C13H16F3NO2S It is known for its unique structural features, which include a piperidine ring substituted with a trifluoromethyl group and a sulfonyl group attached to a 4-methylphenyl moiety
Preparation Methods
The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.
Attachment of the sulfonyl group: This is usually done through sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.
Final coupling with the 4-methylphenyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling or other cross-coupling techniques.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The sulfonyl group can form strong interactions with amino acid residues, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(Trifluoromethylsulfonyl)piperidine: This compound lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)sulfonylpiperidine: This compound lacks the trifluoromethyl group, which may influence its lipophilicity and interaction with molecular targets.
1-(4-Methylphenyl)sulfonyl-3-methylpiperidine: This compound has a methyl group instead of a trifluoromethyl group, which can alter its chemical properties and biological effects.
The uniqueness of this compound lies in the combination of the trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c1-10-4-6-12(7-5-10)20(18,19)17-8-2-3-11(9-17)13(14,15)16/h4-7,11H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRWPWVTDZZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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